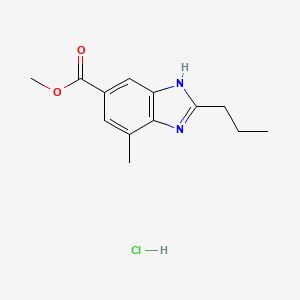
methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride
Overview
Description
“Methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H17ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with methyl and propyl groups, and a carboxylate group attached to the benzodiazole ring . The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9 (13 (16)17-3)6-8 (2)12 (10)15-11;/h6-7H,4-5H2,1-3H3, (H,14,15);1H .Scientific Research Applications
Pharmaceutical Reference Standards
This compound serves as a reference standard in pharmaceutical research, particularly for the quality control of drug substances. It’s used to ensure the identity, purity, and potency of pharmaceutical products .
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the synthesis of new chemical entities. Its structure is often a key component in the development of new therapeutic agents, especially in the realm of antihypertensive medications, as it’s related to the API family of Telmisartan .
Chemical Synthesis
The compound finds application in chemical synthesis, where it’s used as a building block for more complex molecules. Its reactivity and stability under various conditions make it a valuable asset in synthetic organic chemistry .
Biological Studies
In biology, it’s used in the study of benzodiazole derivatives’ interaction with biological systems. This can help in understanding the pharmacokinetics and pharmacodynamics of related compounds .
Pharmacology
Pharmacological research uses this compound to explore its effects on biological systems, including its potential as an antihypertensive agent. It helps in the investigation of the mechanisms of action and therapeutic efficacy .
Toxicology
In toxicology, it’s important for assessing the safety profile of benzodiazole derivatives. The compound’s toxicological data contribute to the evaluation of its risks and safe handling procedures .
Environmental Science
The environmental impact of pharmaceuticals is a growing field of study. This compound is examined for its environmental fate, including degradation products and potential bioaccumulation .
Analytical Development
It’s used in the development of analytical methods for drug testing. Its well-defined structure and properties make it suitable for method validation, including HPLC and mass spectrometry techniques .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of imidazole derivatives . Additionally, more research could be done to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11;/h6-7H,4-5H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASPNZLZIUCHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-methyl-2-propyl-1H-1,3-benzodiazole-6-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

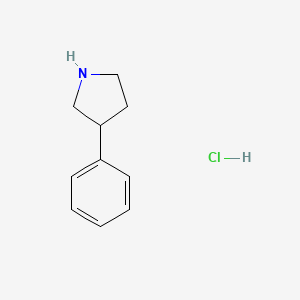
![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)
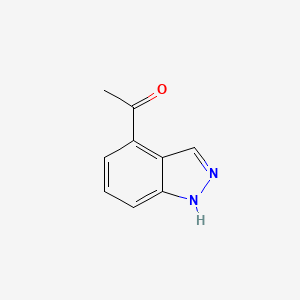

![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)


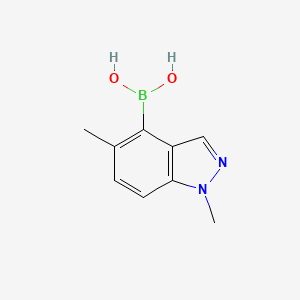
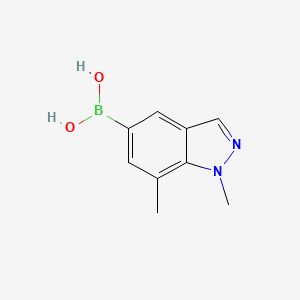


![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)